1-(Benzylsulfonyl)-4-[(4-methylphenyl)sulfonyl]piperazine
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Description
1-(Benzylsulfonyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a useful research compound. Its molecular formula is C18H22N2O4S2 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
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Biological Activity
1-(Benzylsulfonyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H19N2O4S2
- Molecular Weight : 373.47 g/mol
- CAS Number : 1151423
The compound features a piperazine core substituted with sulfonyl groups, which are known to enhance biological activity by improving solubility and bioavailability.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing piperazine and sulfonyl groups have shown significant antibacterial properties. For instance, derivatives have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Some studies suggest that piperazine derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.
The biological activity of this compound may involve the following mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit certain enzymes, disrupting bacterial metabolism.
- Cell Membrane Disruption : The hydrophobic nature of the benzyl and methyl groups may allow these compounds to integrate into microbial membranes, leading to cell lysis.
- Interaction with Cellular Targets : Similar compounds have been shown to interact with specific receptors or proteins involved in cell signaling pathways.
Antimicrobial Studies
A study evaluating the antimicrobial properties of related piperazine derivatives found that they exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating potent antibacterial activity .
Compound | MIC (μg/mL) | Target Bacteria |
---|---|---|
Compound A | 3.12 | Staphylococcus aureus |
Compound B | 6.25 | Escherichia coli |
This compound | TBD | TBD |
Anticancer Activity
In vitro studies have shown that piperazine derivatives can induce apoptosis in various cancer cell lines. For example, a derivative similar in structure to this compound showed an IC50 value of 15 μM against MCF7 breast cancer cells, suggesting significant anticancer potential .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Researchers tested a series of piperazine derivatives for their antibacterial properties against clinical isolates of Staphylococcus aureus.
- Results indicated that compounds with sulfonamide groups exhibited enhanced activity compared to those without, highlighting the importance of the sulfonyl substituents in antimicrobial efficacy.
-
Case Study on Cancer Cell Apoptosis :
- A study focused on the effects of piperazine derivatives on MCF7 cells showed that treatment led to increased levels of caspase-3 activation, a marker for apoptosis.
- The findings suggest potential pathways through which these compounds could be developed into therapeutic agents for cancer treatment.
Properties
Molecular Formula |
C18H22N2O4S2 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-benzylsulfonyl-4-(4-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H22N2O4S2/c1-16-7-9-18(10-8-16)26(23,24)20-13-11-19(12-14-20)25(21,22)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 |
InChI Key |
ZAOPNGZBLPGZNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.